molecular formula C16H14ClN3O2 B7716929 5-(2-chlorophenyl)-3-(2-ethoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole

5-(2-chlorophenyl)-3-(2-ethoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B7716929
M. Wt: 315.75 g/mol
InChI Key: DLXALVRVZFBASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-3-(2-ethoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CEMPO and belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

CEMPO acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells. It also inhibits the activity of the enzyme myeloperoxidase, which is involved in the production of ROS. Additionally, CEMPO has been shown to modulate the activity of transcription factors, such as NF-κB, that play a role in inflammation.
Biochemical and Physiological Effects:
CEMPO has been shown to have a variety of biochemical and physiological effects, including reducing lipid peroxidation, increasing antioxidant enzyme activity, and improving mitochondrial function. It has also been shown to decrease inflammation and apoptosis in various cell types.

Advantages and Limitations for Lab Experiments

One advantage of CEMPO is its stability and solubility in water, making it easy to handle in laboratory experiments. However, one limitation is that it can be difficult to obtain pure CEMPO due to the presence of impurities in the synthesis process.

Future Directions

There are several potential future directions for research on CEMPO. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, CEMPO may have applications in other areas of medicine, such as cancer treatment and cardiovascular disease. Further studies are needed to fully understand the mechanisms of action of CEMPO and its potential therapeutic applications.

Synthesis Methods

The synthesis of CEMPO involves the reaction of 2-chlorobenzoic acid with 2-ethoxy-6-methylpyridine-3-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to yield CEMPO. This method has been optimized to produce high yields of pure CEMPO.

Scientific Research Applications

CEMPO has been extensively studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to protect against oxidative stress and inflammation in various cell types, including neuronal and endothelial cells. CEMPO has also been investigated for its neuroprotective effects in models of Parkinson's disease and stroke.

properties

IUPAC Name

5-(2-chlorophenyl)-3-(2-ethoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-3-21-15-12(9-8-10(2)18-15)14-19-16(22-20-14)11-6-4-5-7-13(11)17/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXALVRVZFBASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine

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